(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
Description
This compound features a benzo[d]thiazole core substituted with 4,6-difluoro groups and a prop-2-yn-1-yl moiety at position 3. The (E)-configuration of the imine bond (C=N) and the 1-naphthamide group at the N-position distinguish it from analogues.
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2OS/c1-2-10-25-19-17(23)11-14(22)12-18(19)27-21(25)24-20(26)16-9-5-7-13-6-3-4-8-15(13)16/h1,3-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLMQMHGVWJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.31 g/mol. The structure features a benzothiazole core with difluorinated and propyne substituents, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:
These studies suggest that the compound may possess moderate antibacterial and antifungal activities, although further testing is necessary to establish its efficacy compared to standard antibiotics.
Antiviral Activity
Compounds containing benzothiazole moieties have been evaluated for antiviral properties. Notably, some fluorinated derivatives showed enhanced activity against viruses such as H5N1 and SARS-CoV-2, indicating a promising avenue for further research into the antiviral potential of this compound .
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The thiazole ring is known for its role as a pharmacophore in many biologically active compounds. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular pathways.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of efficacy. Compounds with electron-withdrawing groups exhibited improved antibacterial activity .
- Antiviral Studies : Research on fluorinated benzothiazole derivatives indicated enhanced antiviral effects against respiratory viruses . This suggests that modifications to the core structure can significantly influence biological outcomes.
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole Moieties
Analysis :
- Propynyl vs.
Fluorination Patterns and Electronic Effects
Analysis :
Substituent Variations on Amide/Propanamide Groups
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
